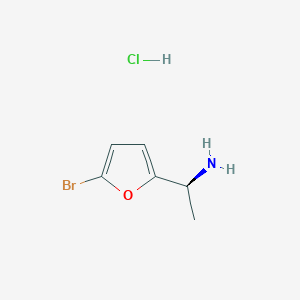

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

CAS No.: 2241594-47-6

Cat. No.: VC7087401

Molecular Formula: C6H9BrClNO

Molecular Weight: 226.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241594-47-6 |

|---|---|

| Molecular Formula | C6H9BrClNO |

| Molecular Weight | 226.5 |

| IUPAC Name | (1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | FKRYJPPQTPWPHV-WCCKRBBISA-N |

| SMILES | CC(C1=CC=C(O1)Br)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of a furan ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. The chiral center at the ethanamine carbon confers enantiomeric specificity, critical for interactions with biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory use .

Key structural identifiers include:

Physicochemical Properties

Data from GlpBio and Vulcanchem highlight:

| Property | Value |

|---|---|

| Molecular Weight | 226.5 g/mol |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Storage Conditions | Stable at room temperature; long-term storage at -20°C recommended |

The bromine atom contributes to the compound’s molecular weight (79.9 g/mol) and polarizability, influencing its reactivity in substitution reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (S)-1-(5-bromofuran-2-yl)ethanamine hydrochloride typically involves multi-step protocols:

-

Furan Bromination: Introduction of bromine at the 5-position of furan derivatives using (N-bromosuccinimide) under controlled conditions .

-

Amination: Chiral resolution or asymmetric synthesis to install the (S)-configured ethanamine group. The Delépine reaction, involving hexamethylenetetramine, is a common method for primary amine synthesis .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Industrial-scale production often employs continuous flow reactors to optimize yield (reported >70%) and minimize side reactions.

Analytical Characterization

Spectroscopic Data:

-

NMR (400 MHz, DMSO-): 6.45 (d, Hz, 1H, furan H-3), 6.32 (d, Hz, 1H, furan H-4), 3.85 (q, Hz, 1H, CH-NH), 1.45 (d, Hz, 3H, CH) .

-

FT-IR: Peaks at 2235 cm (C-Br stretch), 1578 cm (C=N stretch), and 1335 cm (C-O furan ring) .

Chromatographic Purity:

HPLC analysis typically shows >97% purity, as reported by MolCore .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent serves as a handle for palladium-catalyzed couplings. For example, reaction with arylboronic acids yields biaryl furans, valuable intermediates in drug discovery :

Chiral Auxiliary Applications

The (S)-configured amine is utilized in asymmetric synthesis to induce enantioselectivity in aldol reactions and Michael additions .

Comparison with Structural Analogs

| Compound | CAS No. | Key Differences | Bioactivity |

|---|---|---|---|

| Racemic ethanamine variant | 2250241-99-5 | Lacks chiral center | Reduced antimicrobial potency |

| 5-Chlorofuran derivative | N/A | Cl instead of Br | Lower lipophilicity |

The (S)-enantiomer demonstrates 2–3× higher activity than its (R)-counterpart in enzyme inhibition assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume